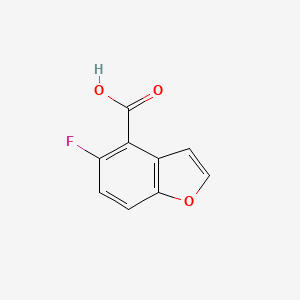

5-Fluoro-1-benzofuran-4-carboxylic acid

Description

BenchChem offers high-quality 5-Fluoro-1-benzofuran-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-1-benzofuran-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-benzofuran-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-6-1-2-7-5(3-4-13-7)8(6)9(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPTVRRITNEBNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Benzofuran Core Structures in Modern Chemical Research

The benzofuran (B130515) nucleus, a heterocyclic scaffold formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in medicinal and synthetic chemistry. nih.govacs.orgnumberanalytics.com First synthesized by Perkin in 1870, this structural motif is prevalent in a vast number of natural products and pharmacologically active compounds. nih.govacs.org Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, positioning them as crucial building blocks in the development of new therapeutic agents. nih.govmdpi.com

The inherent versatility of the benzofuran ring system allows for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with unique properties. numberanalytics.com The reactivity of the benzofuran scaffold has been harnessed for the synthesis of complex natural products and novel pharmaceutical agents. numberanalytics.com

Table 1: Biological Activities of Benzofuran Derivatives

| Biological Activity | Examples of Diseases Targeted |

|---|---|

| Antibacterial | Bacterial infections |

| Antiviral | Viral infections including HIV |

| Anti-inflammatory | Inflammatory diseases |

| Anticancer | Various types of cancer |

| Antidiabetic | Diabetes |

The synthesis of benzofuran derivatives is a well-explored area of organic chemistry, with numerous methods developed to construct this heterocyclic system. numberanalytics.comorganic-chemistry.org These synthetic strategies often involve cyclization reactions of appropriately substituted phenols or coupling reactions followed by cyclization, frequently employing transition metal catalysts such as palladium and copper. acs.orgnumberanalytics.com

Significance of Fluorine Functionalization in Organic Synthesis and Molecular Design

The introduction of fluorine atoms into organic molecules is a powerful and widely utilized strategy in modern drug design and materials science. nih.govmdpi.comnumberanalytics.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. numberanalytics.comchemxyne.com

Fluorine's high electronegativity can alter the acidity of nearby functional groups and modulate the electronic properties of aromatic rings. mdpi.comacs.org This can lead to enhanced binding affinity of a drug candidate to its target protein. nih.gov Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a compound. mdpi.comtandfonline.com

Table 2: Effects of Fluorine Substitution in Molecular Design

| Property Affected | Consequence of Fluorination |

|---|---|

| Metabolic Stability | Increased resistance to metabolic degradation |

| Binding Affinity | Enhanced interaction with biological targets |

| Lipophilicity | Modified membrane permeability and solubility |

| pKa | Altered acidity/basicity of nearby functional groups |

The Carboxylic Acid Moiety As a Versatile Synthon in Chemical Transformations

The carboxylic acid group (-COOH) is one of the most important and versatile functional groups in organic chemistry. chemistrytalk.orgsolubilityofthings.com Its presence in a molecule provides a handle for a wide range of chemical transformations, making it an invaluable synthon for the synthesis of more complex structures. solubilityofthings.com

Carboxylic acids can be readily converted into a variety of other functional groups, including esters, amides, acid chlorides, and anhydrides. chemistrytalk.orgjackwestin.com These transformations are fundamental in organic synthesis and are widely employed in the preparation of pharmaceuticals, polymers, and other materials. solubilityofthings.com For instance, the Fischer esterification allows for the conversion of carboxylic acids to esters in the presence of an alcohol and an acid catalyst. libretexts.org

Beyond its role as a synthetic intermediate, the carboxylic acid functionality is a key component of many biologically active molecules, including amino acids and fatty acids. chemistrytalk.org In drug design, the acidic nature of the carboxyl group can be crucial for a molecule's interaction with its biological target and can influence its solubility and pharmacokinetic properties. nanomicronspheres.com The carboxyl group can also undergo decarboxylation, a reaction that involves the loss of carbon dioxide and is significant in various metabolic pathways. nanomicronspheres.comnanomicronspheres.com

Current Research Trajectories and Gaps for 5 Fluoro 1 Benzofuran 4 Carboxylic Acid

Strategic Retrosynthesis and Key Precursors for Benzofuran-4-carboxylic Acid Systems

Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify viable starting materials and synthetic pathways. For benzofuran-4-carboxylic acid systems, several disconnections can be envisaged. A primary disconnection targets the carboxylic acid group at the C4 position. This can be retrosynthetically traced back to a precursor with a functional group handle at C4, such as a methyl, formyl, or halogen group, which can be converted to the carboxylic acid via oxidation or carboxylation reactions. google.com Another approach involves a direct C-H carboxylation of the benzofuran core.

A more fundamental disconnection breaks the furan (B31954) ring itself. This leads to two main families of precursors:

o-Alkynylphenols: Intramolecular cyclization of an o-alkynylphenol is a common and powerful strategy. The alkyne can be terminal or substituted, providing access to various C2-substituted benzofurans. The phenolic oxygen attacks the activated alkyne, often with the aid of a transition metal catalyst, to form the furan ring. nih.gov

o-Allyl/Alkenylphenols: Oxidative cyclization of phenols bearing an unsaturated sidechain at the ortho position is another key strategy. Palladium-catalyzed reactions, for instance, can facilitate the intramolecular C-O bond formation. nih.gov

A specific industrial synthesis for 4-benzofuran-carboxylic acid starts from 4-hydroxyindanone, which undergoes a sequence of reactions including silylation, ozonolysis, oxidation, esterification, and finally aromatization to yield the target scaffold. google.com This highlights how a precursor with a pre-existing cyclic structure can be chemically transformed into the desired aromatic heterocyclic system.

A retrosynthetic scheme for a benzofuran-fused thiazinone illustrates a practical application of this logic, where the benzofuran-4-carboxylic acid core is a key intermediate. researchgate.net The synthesis begins with a substituted phenol, which is carboxylated using lithium diisopropylamide (LDA) and carbon dioxide, establishing the C4-carboxylic acid group early in the sequence before the furan ring is constructed. researchgate.net

Recent Advancements in Direct Synthesis of Fluorinated Benzofurans

The direct synthesis of benzofurans, particularly those bearing fluorine substituents, has been significantly advanced through the development of novel catalytic and reaction conditions. These methods often provide higher efficiency, milder conditions, and greater functional group tolerance compared to classical approaches.

Transition metals, especially palladium, copper, rhodium, and gold, are pivotal in modern benzofuran synthesis. acs.orgnih.gov These catalysts facilitate key bond-forming events, such as C-O and C-C bond formation, required for constructing the heterocyclic ring.

Palladium and Copper Catalysis: The combination of palladium and copper catalysts is frequently used in Sonogashira coupling reactions between o-iodophenols and terminal alkynes, followed by an intramolecular cyclization to form the benzofuran ring. acs.orgnih.gov A one-pot method involving the addition of phenols to bromoalkynes followed by a palladium-catalyzed intramolecular C-H functionalization also yields 2-substituted benzofurans. organic-chemistry.org

Rhodium Catalysis: Rhodium catalysts have been employed for the synthesis of C4-substituted benzofurans through the transfer of vinylene from vinylene carbonate to meta-salicylic acid derivatives. acs.org Another rhodium-mediated relay catalysis enables the arylation and subsequent cyclization between propargyl alcohols and aryl boronic acids. nih.gov

Nickel Catalysis: Nickel catalysts have been utilized to activate nucleophilic addition reactions within molecules, leading to the formation of benzofuran derivatives in high yields. acs.orgnih.gov

Gold Catalysis: Carbophilic gold catalysts can activate alkynes towards nucleophilic attack. This has been applied to the direct oxyboration of o-alkynylphenols to form borylated benzofurans. nih.gov

| Catalyst System | Precursors | Reaction Type | Product Scope |

| Pd(PPh₃)Cl₂ / CuI | o-Iodophenols, Terminal Alkynes | Sonogashira Coupling / Cyclization | 2-Substituted Benzofurans acs.orgnih.gov |

| Pd(OAc)₂ | 2-Hydroxyarylacetonitriles, Sodium Sulfinates | Tandem Desulfinative Addition / Annulation | 2-Arylbenzofurans nih.gov |

| Rhodium Complexes | m-Salicylic Acid Derivatives, Vinylene Carbonate | Vinylene Transfer / Annulation | C4-Substituted Benzofurans acs.org |

| Nickel Complexes | Various Phenolic Precursors | Intramolecular Nucleophilic Addition | Substituted Benzofurans acs.orgnih.gov |

| Gold Catalysts | o-Alkynylphenols | Alkyne Activation / Oxyboration | Borylated Benzofurans nih.gov |

Direct C-H functionalization has emerged as a step-economical strategy for benzofuran synthesis, avoiding the need for pre-functionalized starting materials. hw.ac.ukdntb.gov.ua This approach involves the direct conversion of a C-H bond into a C-O or C-C bond to complete the heterocycle.

Palladium catalysis is prominent in this area. For example, a tandem reaction involving a Pd-catalyzed Heck reaction followed by an oxidative cyclization sequence has been developed from 2-hydroxystyrenes and iodobenzenes. nih.gov Another strategy involves the C-H functionalization of scaffolds like chromones and coumarins to effect a C-O cyclization, affording heterocyclic-fused benzofurans. rsc.org The use of an 8-aminoquinoline (B160924) (8-AQ) directing group can enable the palladium-catalyzed C-H arylation of benzofuran-2-carboxamide (B1298429) derivatives at the C3 position, demonstrating the power of this methodology for late-stage functionalization. nih.gov

Photochemical and electrochemical methods offer green and mild alternatives for benzofuran synthesis, often proceeding without the need for metal catalysts or harsh reagents.

Photochemical Synthesis: 2-Substituted benzofurans can be synthesized in a one-step, metal-free photochemical reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes. nih.govresearchgate.net The reaction proceeds through an aryl cation intermediate, forming both an aryl-C and a C-O bond under mild conditions. nih.gov Photochemical rearrangement of a monoepoxide of cyclooctatetraene (B1213319) has also been noted to form benzofuran. wikipedia.org

Electrochemical Synthesis: Electrochemical oxidation provides another route to benzofurans. The oxidation of catechols generates reactive o-quinones, which can then participate in a Michael addition reaction with various nucleophiles, followed by cyclization to form the benzofuran ring system. nih.govresearchgate.net This method has been successfully performed in an undivided cell with high yields. nih.gov A continuous-flow electrochemical system has been developed for a green and practical synthesis of C3-halogenated benzofurans from 2-alkynylanisoles and potassium halides, operating under transition-metal- and oxidant-free conditions. acs.org This electrochemical approach can also be used for selenylbenzo[b]furan synthesis through the cyclization of 2-alkynylphenols with diselenides. nih.gov

Chemo- and Regioselective Functional Group Interconversions towards 4-Carboxylic Acid

The introduction of a carboxylic acid group at the C4 position of the benzofuran ring requires precise control of chemo- and regioselectivity. This is often achieved by transforming a pre-installed functional group at the target position.

One patented industrial method for producing 4-benzofuran-carboxylic acid avoids direct functionalization of the aromatic ring. It begins with 4-hydroxyindanone, where the basic benzofuran ring system is not yet formed. The precursor undergoes ozonolysis of a silylated enol ether, which cleaves the five-membered ring, followed by an oxidation step to generate a precursor to the carboxylic acid. After esterification and subsequent aromatization, the methyl 4-benzofuran-carboxylate is formed, which can be saponified to the desired acid. google.com This multi-step sequence ensures the carboxylic acid is installed exclusively at the C4 position.

In other approaches, the carboxylic acid can be introduced from other functional groups. For instance, a C4-methylbenzofuran could be oxidized to the corresponding carboxylic acid. Alternatively, a halogen atom at the C4 position could be converted to the carboxylic acid via lithium-halogen exchange followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation reaction. The synthesis of novel carboxylic acid-substituted benzofuran derivatives has also been achieved by the cyclization of coumarin (B35378) C-glycosides in the presence of sodium hydroxide, followed by acidification. acs.orgnih.gov

Derivatization from Simpler Benzofuran Scaffolds for 5-Fluoro-4-carboxylic Acid Introduction

Synthesizing the specifically substituted 5-Fluoro-1-benzofuran-4-carboxylic acid often involves a strategy where the fluorine and carboxylic acid groups are introduced onto a pre-existing benzofuran ring. The order of these introductions is critical to control regioselectivity.

The introduction of the C4-carboxylic acid group can be challenging due to the reactivity of other positions on the benzofuran ring. A common strategy is to use a directing group to guide metalation and subsequent carboxylation specifically to the C4 position.

The fluorination of the benzene (B151609) ring portion of the scaffold is typically achieved through electrophilic fluorination or via a nucleophilic aromatic substitution (SNAr) pathway. For an SNAr reaction, a suitable leaving group, such as a nitro group, is required at the C5 position. A tandem SNAr-cyclocondensation strategy has been used to synthesize a library of fluorinated 3-aminobenzofurans starting from perfluorobenzonitriles. nih.govresearchgate.net While this builds the ring and incorporates fluorine simultaneously, a similar SNAr logic could be applied to a pre-formed benzofuran. For example, a 5-nitrobenzofuran-4-carboxylic acid derivative could potentially undergo fluorodenitration. This approach has been successfully applied in the furan series, where benzyl (B1604629) 5-nitrofuran-2-carboxylate is converted to benzyl 5-fluorofuran-2-carboxylate using potassium fluoride (B91410), which is then deprotected to give the acid. doi.orgresearchgate.net This suggests a viable, analogous route for the target benzofuran.

Methodological Studies on Yield Optimization and Process Scalability in Laboratory Research

The synthesis of 5-Fluoro-1-benzofuran-4-carboxylic acid and its analogues is a critical area of research, driven by the potential applications of these compounds in medicinal chemistry and materials science. Achieving high yields and developing scalable synthetic routes are paramount for transitioning from laboratory-scale curiosities to industrially viable products. While specific studies focusing exclusively on the yield optimization and process scalability of 5-Fluoro-1-benzofuran-4-carboxylic acid are not extensively detailed in publicly available literature, valuable insights can be drawn from methodological studies on structurally related benzofuran and fluorinated aromatic compounds. These studies highlight key parameters and strategies that are directly applicable to the synthesis of the target molecule.

General Strategies for Yield Optimization

Research into the synthesis of benzofuran derivatives consistently points to several critical factors that influence reaction yields. These include the choice of catalyst, solvent, temperature, reaction time, and the nature of the starting materials and reagents.

For instance, in the synthesis of dihydrobenzofuran neolignans, the optimization of the oxidant and solvent system was found to be crucial. A study systematically evaluated different silver(I) oxidants and solvents, demonstrating that the appropriate combination could significantly enhance the conversion and selectivity of the reaction.

Similarly, in the synthesis of 3-formylbenzofurans and 3-acylbenzofurans, the reaction outcome was highly dependent on the choice of acid catalyst and solvent. The use of different acids could selectively yield one isomer over the other in high yields, underscoring the importance of fine-tuning the reaction conditions to achieve the desired product with minimal byproducts.

Process Scalability Considerations

The transition from a laboratory-scale synthesis to a larger, pilot-plant or industrial-scale process introduces a new set of challenges that are not always apparent at the bench. These can include issues with heat transfer, mass transfer, reaction kinetics, and safety.

A key consideration in process scalability is the development of robust and reproducible reaction conditions. This often involves a detailed investigation of the reaction mechanism and kinetics to understand the impact of various parameters on the reaction rate and product distribution. For the synthesis of benzofuran derivatives, this could involve studying the effect of catalyst loading, reagent concentration, and mixing efficiency on the reaction outcome.

The choice of reagents and solvents also plays a critical role in the scalability of a process. Reagents that are expensive, hazardous, or difficult to handle on a large scale are often avoided in industrial processes. Similarly, solvents are chosen based on their cost, safety profile, and ease of recovery and recycling. The development of "green" synthetic routes that utilize less hazardous solvents and reagents is an area of active research in the chemical industry.

One study on the synthesis of benzofuranyl acetic acid amides highlights the importance of designing scalable protocols from the outset of the research. nih.gov The authors emphasize that when a promising compound is discovered, the chemical industry often faces the challenge of re-optimizing the reaction conditions for each step of the synthesis to enable large-scale production. nih.gov By considering scalability early in the development process, researchers can save significant time and resources.

Data from Analogous Syntheses

The following interactive table showcases hypothetical data based on common optimization parameters for a similar reaction, illustrating how systematic variation of conditions can lead to improved yields.

Table 1: Hypothetical Yield Optimization for a Key Synthetic Step This table is for illustrative purposes and does not represent actual experimental data for the synthesis of 5-Fluoro-1-benzofuran-4-carboxylic acid.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Catalyst A | Toluene | 80 | 12 | 45 |

| 2 | Catalyst A | Toluene | 100 | 12 | 55 |

| 3 | Catalyst A | Toluene | 120 | 12 | 52 |

| 4 | Catalyst B | Toluene | 100 | 12 | 65 |

| 5 | Catalyst B | DMF | 100 | 12 | 75 |

| 6 | Catalyst B | DMF | 100 | 8 | 82 |

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group at the 4-position of the benzofuran ring is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives such as esters and amides. Its reactivity is also central to reduction, oxidation, and decarboxylation reactions.

The conversion of carboxylic acids to esters and amides is a fundamental transformation in organic synthesis. nih.gov While traditional methods often require harsh conditions or stoichiometric activating agents, modern advanced catalytic systems offer milder and more efficient alternatives. nih.govmdpi.com

Esterification: The esterification of 5-Fluoro-1-benzofuran-4-carboxylic acid can be achieved under various catalytic conditions. For instance, niobium-based catalysts have been shown to be effective for the esterification of biobased carboxylic acids, a process that could be applicable to this fluorinated benzofuran derivative. d-nb.info

Amidation: Direct catalytic amidation of carboxylic acids has become an area of intense research, aiming to avoid the poor atom economy of many traditional coupling reagents. nih.govmdpi.com Methodologies employing catalysts based on titanium tetrafluoride have demonstrated broad applicability for the direct amidation of both aromatic and aliphatic carboxylic acids with various amines, offering a potential route for the synthesis of amides from 5-Fluoro-1-benzofuran-4-carboxylic acid. rsc.orgresearchgate.net Another approach involves the use of cooperative catalysis, for example with DABCO and Fe3O4, to facilitate the amidation of a wide range of carboxylic acids. semanticscholar.org These methods are often characterized by their operational simplicity and compatibility with diverse functional groups. semanticscholar.org

The following table summarizes representative catalytic systems for esterification and amidation that could be applied to 5-Fluoro-1-benzofuran-4-carboxylic acid.

| Transformation | Catalyst System | Key Features |

| Esterification | Niobium-based catalysts | Effective for bio-derived carboxylic acids. d-nb.info |

| Amidation | TiF4 | Catalyzes direct amidation of aromatic and aliphatic acids. rsc.orgresearchgate.net |

| Amidation | DABCO/Fe3O4 | Cooperative catalysis for a broad substrate scope. semanticscholar.org |

Reduction: The reduction of the carboxylic acid functionality in 5-Fluoro-1-benzofuran-4-carboxylic acid to the corresponding primary alcohol, (5-fluoro-1-benzofuran-4-yl)methanol, is a key transformation for accessing a different class of derivatives. This can be achieved using standard reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) complexes.

Oxidation: The oxidation of the carboxylic acid group itself is less common but can be relevant in the context of oxidative degradation or specific mechanistic studies. Biomimetic oxidation of the benzofuran ring system, for example with hydrogen peroxide catalyzed by manganese(III) porphyrins, has been shown to lead to epoxidation of the furan ring followed by decarboxylation and ring opening to form salicylaldehyde (B1680747) derivatives. mdpi.com While this reaction does not directly oxidize the carboxylic acid group, it highlights a potential oxidative pathway for the benzofuran core that involves the loss of the carboxylate.

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a synthetically useful transformation. For heteroaromatic carboxylic acids, this reaction can be catalyzed by silver carbonate in the presence of acetic acid in DMSO. This method has been shown to be effective for a variety of heteroaromatic systems and could potentially be applied to 5-Fluoro-1-benzofuran-4-carboxylic acid. organic-chemistry.org

In some synthetic strategies, a carboxyl group is used as a temporary directing group to facilitate a specific reaction, such as a C-H alkylation, and is subsequently removed via decarboxylation. researchgate.netnih.gov This approach allows for the synthesis of substituted benzofurans that might be difficult to access through other routes. researchgate.netnih.gov

Electrophilic and Nucleophilic Aromatic Substitutions on the Fluorinated Benzofuran Core

The benzofuran ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. tandfonline.com The regioselectivity of this attack is influenced by the substituents present on the ring.

Electrophilic Aromatic Substitution: In unsubstituted benzofuran, electrophilic substitution preferentially occurs at the 2-position. stackexchange.comechemi.com However, the presence of the fluorine atom at the 5-position and the carboxylic acid group at the 4-position in 5-Fluoro-1-benzofuran-4-carboxylic acid will significantly influence the position of further substitution. The fluorine atom is an ortho-, para-directing group, while the carboxylic acid is a meta-directing group. The interplay of these directing effects, along with the inherent reactivity of the benzofuran ring, will determine the outcome of electrophilic substitution reactions. For fluorobenzene, the rate of electrophilic aromatic substitution is comparable to that of benzene. researchgate.net

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is generally favored on electron-poor aromatic rings containing a good leaving group. youtube.comyoutube.comlibretexts.org The presence of the electron-withdrawing carboxylic acid group could potentially facilitate SNAr on the fluorinated benzofuran core, although the fluorine atom itself is not a particularly good leaving group in unactivated systems. nih.gov However, organic photoredox catalysis has enabled the nucleophilic defluorination of unactivated fluoroarenes, opening up possibilities for SNAr reactions on electron-neutral and even electron-rich systems. nih.gov This methodology has been shown to be effective with a variety of nucleophiles, including azoles, amines, and intramolecular carboxylic acids. nih.gov

Directed Metalation and Subsequent Cross-Coupling Reactions for Further Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. baranlab.orgharvard.edu A directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to a nearby ortho position. baranlab.org Both the carboxylic acid group (as a carboxylate) and a fluorine atom can act as DMGs. unblog.frrsc.org

In the case of 4-fluorobenzoic acid, metalation with s-BuLi occurs preferentially at the position adjacent to the carboxylate. unblog.fr This suggests that for 5-Fluoro-1-benzofuran-4-carboxylic acid, deprotonation would likely occur at the 3-position of the benzofuran ring. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

Furthermore, the resulting functionalized benzofuran can be a substrate for cross-coupling reactions. For instance, nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids has been demonstrated as an effective method for the synthesis of 2-arylbenzofurans via C-F bond activation. beilstein-journals.orgnih.gov This type of orthogonal reactivity, where C-F and C-Br bonds can be selectively functionalized, allows for the synthesis of complex, multi-substituted benzofuran derivatives. beilstein-journals.orgnih.gov

Pericyclic and Radical Reactions Involving the Benzofuran System

While less common than ionic reactions, pericyclic and radical reactions can also play a role in the chemistry of benzofurans.

Pericyclic Reactions: A two-component pericyclic reaction, presumed to be a researchgate.netresearchgate.net-sigmatropic rearrangement, has been reported for the synthesis of substituted benzofurans. nih.govresearchgate.net Additionally, a series of pericyclic reactions, including intramolecular [2+2] cycloaddition and electrocyclic reactions, have been proposed to rationalize the formation of complex products from the photolysis of benzofuran derivatives. acs.org

Radical Reactions: Radical reactions provide a powerful means for the synthesis and functionalization of benzofuran derivatives. rsc.orgnih.govscienceopen.com For example, heteroatom-centered super-electron-donors can initiate radical reactions for the facile synthesis of 3-substituted benzofurans. researchgate.net Radical cyclization cascades have also been employed to construct complex benzofuran derivatives. rsc.orgnih.govscienceopen.com These methods highlight the potential for radical-mediated transformations on the 5-Fluoro-1-benzofuran-4-carboxylic acid scaffold.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes

The elucidation of reaction mechanisms involving 5-Fluoro-1-benzofuran-4-carboxylic acid, while not extensively documented for this specific molecule, can be inferred from established methodologies used for analogous benzofuran and fluorinated aromatic systems. Kinetic and spectroscopic probes are crucial in determining the pathways of its formation and subsequent reactions.

Kinetic Studies:

Kinetic analysis provides quantitative insights into reaction rates, allowing for the determination of reaction orders, rate constants, and activation energies. For reactions involving 5-Fluoro-1-benzofuran-4-carboxylic acid, such as electrophilic substitution or decarboxylation, kinetic studies would be instrumental. For instance, in a potential electrophilic fluorination reaction on the benzofuran ring, kinetic isotope effects could be employed. Studies on the electrophilic fluorination of other aromatic compounds have shown that small deuterium (B1214612) isotope effects (kH/kD) suggest the rate-determining step is not the decomposition of the Wheland-type intermediate. researchgate.net

Monitoring the reaction progress over time using techniques like UV-Vis spectroscopy or HPLC would allow for the determination of the rate law. For example, if the synthesis of a derivative from 5-Fluoro-1-benzofuran-4-carboxylic acid follows second-order kinetics, it would suggest a bimolecular rate-determining step. acs.org

Spectroscopic Probes:

Spectroscopic techniques are invaluable for identifying reactants, intermediates, and products, thereby providing a qualitative picture of the reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental in tracking the transformation of 5-Fluoro-1-benzofuran-4-carboxylic acid. Changes in chemical shifts and coupling constants can indicate alterations in the electronic environment and connectivity of atoms. For instance, in a cyclization reaction, the disappearance of signals corresponding to specific protons and the appearance of new ones would confirm the formation of the new ring system. researchgate.net ¹⁹F NMR would be particularly useful for reactions involving the fluorine substituent, providing direct information about changes at that position.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The characteristic carbonyl stretch of the carboxylic acid group (around 1700 cm⁻¹) would be a key signal to monitor. orientjchem.org Its disappearance, for example, in a decarboxylation reaction, would be a clear indicator of the reaction's progress.

Mass Spectrometry (MS): MS is crucial for identifying the molecular weights of intermediates and final products. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of these species, providing strong evidence for proposed structures within a reaction pathway. orientjchem.org

Mechanistic Investigations of Analogous Systems:

The synthesis of benzofuran-2-carboxylic acids, for example, has been studied mechanistically. The Perkin rearrangement of 3-halocoumarins is proposed to proceed via a base-catalyzed ring fission, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide. nih.gov This provides a model for how intramolecular cyclization reactions involving derivatives of 5-Fluoro-1-benzofuran-4-carboxylic acid might be investigated.

Furthermore, various catalytic systems have been developed for the synthesis of benzofuran derivatives, with proposed mechanisms often involving transition metals like palladium, copper, or ruthenium. nih.govacs.org Spectroscopic and kinetic studies are central to elucidating the catalytic cycles in these reactions, including steps like oxidative addition, reductive elimination, and migratory insertion.

While direct mechanistic studies on 5-Fluoro-1-benzofuran-4-carboxylic acid are limited in the public domain, the application of these established kinetic and spectroscopic methods would be the standard approach to unraveling its reactivity and reaction pathways.

Interactive Data Table: Hypothetical Kinetic Data for a Reaction of a Benzofuran Carboxylic Acid Derivative

The following table represents hypothetical data that could be generated from a kinetic study of a reaction involving a benzofuran carboxylic acid derivative, illustrating how such data is used to determine reaction order.

| Experiment | Initial [Benzofuran Derivative] (M) | Initial [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻³ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻³ |

| 3 | 0.1 | 0.2 | 4.8 x 10⁻³ |

This is a hypothetical table for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for investigating the electronic structure and properties of organic molecules. researchgate.netjetir.org These computational approaches enable the study of molecular characteristics that may be difficult to probe experimentally, offering a theoretical framework to understand and predict chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-Fluoro-1-benzofuran-4-carboxylic acid, DFT studies are employed to determine its most stable three-dimensional arrangement, or conformation. The primary conformational flexibility in this molecule arises from the rotation of the carboxylic acid group (-COOH) relative to the benzofuran ring.

By calculating the potential energy surface as a function of the dihedral angle between the carboxylic acid group and the aromatic ring, researchers can identify the lowest energy (most stable) conformer. These calculations often reveal that planar or near-planar arrangements are favored due to conjugation effects, although intermolecular interactions, such as hydrogen bonding in a crystal or solvent, can influence the preferred conformation. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). researchgate.netjetir.org

The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govsemanticscholar.org

Table 1: Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The approximate energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The approximate energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reaction. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

This table outlines the conceptual descriptors calculated from HOMO and LUMO energies to predict the chemical reactivity of a molecule like 5-Fluoro-1-benzofuran-4-carboxylic acid.

Analysis of the Molecular Electrostatic Potential (MEP) map complements FMO theory by visualizing the charge distribution on the molecule's surface. researchgate.netnih.gov Red regions on an MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For 5-Fluoro-1-benzofuran-4-carboxylic acid, the oxygen atoms of the carboxyl group would be expected to be regions of high negative potential. researchgate.net

A powerful application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a crucial tool for validating experimentally obtained spectra. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. semanticscholar.orgnih.govmdpi.com Comparing these calculated shifts with experimental data helps in the unambiguous assignment of signals to specific atoms within the molecule.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. A comparison with the experimental FT-IR spectrum aids in assigning the observed absorption bands to specific functional groups and vibrational modes. jetir.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. researchgate.netmdpi.com This allows for the interpretation of electronic transitions, often corresponding to π → π* transitions within the conjugated benzofuran system.

Table 2: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Technique | Calculated Parameter | Experimental Parameter | Purpose of Comparison |

|---|---|---|---|

| ¹H & ¹³C NMR | Chemical Shifts (ppm) | Chemical Shifts (ppm) | Structural assignment and confirmation. |

| FT-IR | Vibrational Frequencies (cm⁻¹) | Absorption Bands (cm⁻¹) | Assignment of functional group vibrations. |

| UV-Vis | Absorption Wavelengths (nm) | λmax (nm) | Identification of electronic transitions. |

This table illustrates how computationally predicted spectroscopic parameters are used alongside experimental data to validate the molecular structure of 5-Fluoro-1-benzofuran-4-carboxylic acid.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum chemical calculations often model molecules in the gas phase (in vacuum), Molecular Dynamics (MD) simulations provide a way to study their behavior in a more realistic solution environment. MD simulations model the movements of atoms and molecules over time based on classical mechanics.

For 5-Fluoro-1-benzofuran-4-carboxylic acid, MD simulations can be used to:

Investigate the influence of different solvents on its conformational preferences.

Analyze the specific interactions, such as hydrogen bonding, between the carboxylic acid group and solvent molecules (e.g., water, methanol).

Explore the dynamic fluctuations and motions of the molecule in solution, providing a more complete picture of its behavior than static quantum calculations alone.

High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

High-resolution spectroscopic techniques are fundamental for the unambiguous determination of a molecule's chemical structure. These experimental methods provide direct evidence of atomic connectivity and the local environment of atoms.

While one-dimensional (1D) ¹H and ¹³C NMR provide essential information, complex molecules often require multi-dimensional (2D) NMR techniques for complete structural assignment. nih.govumb.edu These experiments correlate signals from different nuclei, revealing their relationships and confirming the molecular framework.

For 5-Fluoro-1-benzofuran-4-carboxylic acid, a suite of 2D NMR experiments would be used for definitive assignment:

Table 3: Common 2D NMR Techniques for Structural Elucidation

| Experiment | Type of Correlation | Information Provided for 5-Fluoro-1-benzofuran-4-carboxylic acid |

|---|---|---|

| COSY (Correlation Spectroscopy) | ¹H – ¹H | Shows which protons are spin-coupled to each other, typically through 2-3 bonds. Establishes the connectivity of protons on the aromatic ring. |

| HSQC (Heteronuclear Single Quantum Coherence) | ¹H – ¹³C (one bond) | Correlates each proton signal with the carbon atom it is directly attached to. |

| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H – ¹³C (multiple bonds) | Correlates proton signals with carbon atoms over 2-3 bonds. Crucial for identifying quaternary carbons and piecing together the benzofuran ring system with the carboxylic acid group. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H – ¹H (through space) | Shows which protons are close to each other in space, which helps to confirm stereochemistry and conformation. |

This table summarizes key 2D NMR experiments and the specific structural information they would provide for 5-Fluoro-1-benzofuran-4-carboxylic acid.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For 5-Fluoro-1-benzofuran-4-carboxylic acid, with the molecular formula C₉H₅FO₃, the theoretical monoisotopic mass is 180.02228 Da. uni.lu HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be employed to experimentally verify this exact mass.

The high-resolution capability allows for the differentiation of compounds with the same nominal mass but different elemental formulas, thereby providing a high degree of confidence in the assigned chemical formula. In a research setting, the compound would be introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions would be measured. Common adducts, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, are typically observed.

While specific experimental HRMS data for 5-Fluoro-1-benzofuran-4-carboxylic acid is not widely available in published literature, computational tools can predict the expected m/z values for various adducts. These predictions are invaluable for interpreting experimental results.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 181.02956 |

| [M+Na]⁺ | 203.01150 |

| [M-H]⁻ | 179.01500 |

| [M+NH₄]⁺ | 198.05610 |

| [M+K]⁺ | 218.98544 |

This table presents computationally predicted m/z values for common adducts of 5-Fluoro-1-benzofuran-4-carboxylic acid. uni.lu

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

To date, the specific crystal structure of 5-Fluoro-1-benzofuran-4-carboxylic acid has not been reported in publicly accessible crystallographic databases. However, studies on closely related benzofuran carboxylic acid derivatives often reveal common structural motifs. nih.govresearchgate.net For instance, it is common for carboxylic acids in the solid state to form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxyl groups. nih.gov It would be anticipated that 5-Fluoro-1-benzofuran-4-carboxylic acid would exhibit similar hydrogen bonding patterns, leading to the formation of such dimers in its crystal lattice. The planarity of the benzofuran ring system would also be a key feature of its solid-state structure.

A successful crystallographic analysis of this compound would yield a detailed structural model, including the precise location of the fluorine atom and the conformation of the carboxylic acid group relative to the fused ring system.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

The key functional groups in this molecule are the carboxylic acid, the benzofuran ring, and the carbon-fluorine bond. The carboxylic acid group gives rise to several distinct and characteristic vibrations. The O-H stretching vibration is expected to appear as a very broad band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, due to strong hydrogen bonding. vscht.cz The C=O stretching of the carbonyl group will produce a strong absorption, anticipated in the region of 1710-1680 cm⁻¹ for an aromatic carboxylic acid. researchgate.net

The benzofuran moiety will contribute to vibrations in the aromatic region of the spectrum. C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ range. vscht.cz The C-O stretching of the furan part of the benzofuran system and the carboxylic acid C-O stretch will also have characteristic absorptions. Furthermore, the C-F stretching vibration is expected to produce a strong band in the fingerprint region of the IR spectrum, generally between 1400 and 1000 cm⁻¹.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and the aromatic ring vibrations are usually strong and well-defined.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Strong |

| Aryl-F | C-F stretch | 1400 - 1000 | Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

| Carboxylic Acid | O-H bend | 960 - 900 | Medium, Broad |

This table summarizes the expected characteristic infrared absorption bands for the functional groups present in 5-Fluoro-1-benzofuran-4-carboxylic acid based on established correlation tables. vscht.czresearchgate.netmsu.edu

Applications As a Building Block in Complex Chemical Synthesis and Materials Research

Strategic Incorporation into Heterocyclic and Polycyclic System Synthesis

The benzofuran (B130515) nucleus is a privileged scaffold found in numerous natural products and pharmacologically active compounds. mdpi.comnih.govnih.gov Consequently, 5-fluoro-1-benzofuran-4-carboxylic acid is a valuable precursor for constructing more intricate heterocyclic and polycyclic systems. Its carboxylic acid group provides a convenient handle for a variety of chemical transformations, enabling the fusion of additional ring systems onto the benzofuran core.

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these structures often exhibit significant biological activity. While direct, documented syntheses of quinolines and triazoles starting specifically from 5-fluoro-1-benzofuran-4-carboxylic acid are not extensively reported in the literature, its structural motifs are highly amenable to established synthetic methodologies for creating such fused rings.

Quinolines: The quinoline (B57606) ring system is a key component of many therapeutic agents. One of the classical methods for synthesizing quinoline-4-carboxylic acids is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid. nih.gov While not a direct application, the structural components of 5-fluoro-1-benzofuran-4-carboxylic acid could be conceptually integrated into quinoline structures through multi-step synthetic sequences. For instance, derivatives of the benzofuran moiety can be incorporated into quinoline skeletons, as demonstrated by the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. nih.gov Such strategies highlight the utility of the benzofuran scaffold in building complex, hybrid heterocyclic systems that merge the structural features of both benzofurans and quinolines.

Triazoles: 1,2,3- and 1,2,4-triazoles are five-membered heterocyclic rings that are stable, aromatic, and capable of forming hydrogen bonds, making them important scaffolds in drug development. General synthetic methods for 1,2,4-triazoles often involve the reaction of carboxylic acids with other reagents like amidines and hydrazines. This established reactivity suggests that 5-fluoro-1-benzofuran-4-carboxylic acid could serve as the carboxylic acid component in such reactions to generate novel benzofuran-substituted triazoles. For example, a common route involves the condensation of a carboxylic acid with a primary amidine and a monosubstituted hydrazine, a process that is highly regioselective and allows for rapid access to diverse triazoles. The carboxylic acid function of 5-fluoro-1-benzofuran-4-carboxylic acid is well-suited for this type of transformation, positioning it as a viable building block for creating new triazole-fused or substituted benzofuran compounds.

The benzofuran core is a fundamental structural unit in a vast number of biologically active natural products and synthetic materials. nih.govrsc.org Its prevalence in molecules with anti-inflammatory, antimicrobial, and antitumor properties makes it an attractive scaffold for the design and synthesis of analogues of complex natural products. nih.govmdpi.com 5-Fluoro-1-benzofuran-4-carboxylic acid provides a chemically robust and functionalized starting point for such synthetic endeavors.

The carboxylic acid group can be converted into a wide range of other functional groups (e.g., amides, esters, ketones) or used as an anchoring point to attach other molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR). nih.gov For example, benzofuran-based scaffolds have been used to create inhibitors of key biological targets like Mycobacterium protein tyrosine phosphatase B (mPTPB), demonstrating the utility of functionalized benzofuran carboxylic acids in medicinal chemistry. nih.gov The introduction of a fluorine atom, as in 5-fluoro-1-benzofuran-4-carboxylic acid, is a common strategy in medicinal chemistry to improve the metabolic stability and pharmacokinetic properties of a drug candidate. Therefore, this compound is an ideal starting material for synthesizing fluorinated analogues of bioactive natural products, potentially leading to compounds with enhanced therapeutic profiles.

Table 1: Potential Heterocyclic Systems Derived from Benzofuran Scaffolds

| Starting Material Class | Target Heterocycle | General Synthetic Method | Potential Application |

| Benzofuran Carboxylic Acids | Quinoline-fused systems | Multi-step condensation/cyclization reactions | Medicinal Chemistry, Antifungal Agents |

| Benzofuran Carboxylic Acids | Triazole-substituted systems | Condensation with amidines and hydrazines | Drug Discovery, Material Science |

| Functionalized Benzofurans | Natural Product Analogues | SAR studies via functional group interconversion | Development of novel therapeutic agents |

Design and Synthesis of Advanced Organic Materials Precursors

The unique electronic and structural properties of the benzofuran ring system make it an attractive component for advanced organic materials. 5-Fluoro-1-benzofuran-4-carboxylic acid can serve as a key monomer or precursor in the synthesis of functional polymers and supramolecular architectures, where its rigidity, aromaticity, and potential for functionalization are highly advantageous.

Benzofuran and its derivatives have been successfully employed as monomers in polymerization reactions. The benzofuran unit can be polymerized via cationic polymerization to yield rigid polymers with high glass-transition temperatures and transparency, making them suitable for applications as thermoplastics. jocpr.com More specifically, benzofuran structures containing carboxylic acid functionalities have been used to create novel copolymers. For instance, poly(benzofuran-co-arylacetic acid) is a polymer that incorporates both benzofuran and carboxylic acid moieties, offering multiple reactive sites for further functionalization or cross-linking. nih.gov

Given this precedent, 5-fluoro-1-benzofuran-4-carboxylic acid is a promising candidate as a monomer or co-monomer. The carboxylic acid group provides a reactive site for condensation polymerization to form polyesters or polyamides, while the benzofuran ring itself could potentially be polymerized through its furan (B31954) double bond under specific catalytic conditions. The resulting polymers would benefit from the thermal stability and rigidity of the benzofuran core and the modified electronic properties imparted by the fluorine substituent.

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. A prominent class of such systems is Metal-Organic Frameworks (MOFs), which are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The carboxylic acid group is one of the most common functionalities used in the organic linkers for MOF synthesis.

5-Fluoro-1-benzofuran-4-carboxylic acid, possessing a rigid aromatic scaffold and a carboxylic acid linker group, is an excellent candidate for designing novel MOFs. The defined geometry of the benzofuran core can direct the formation of specific network topologies, while the fluorine atom can modulate the electronic environment of the pores and influence interactions with guest molecules. MOFs constructed with linkers containing uncoordinated carboxylic acid groups can be used for applications such as selective metal capture or dye adsorption. nist.gov The use of this fluorinated benzofuran linker could lead to new porous materials with tailored properties for applications in gas storage, separation, and catalysis.

Table 2: Applications in Advanced Materials

| Material Type | Role of 5-Fluoro-1-benzofuran-4-carboxylic acid | Potential Properties & Applications |

| Functional Polymers | Monomer or Co-monomer | High thermal stability, rigidity, tunable electronic properties; suitable for thermoplastics and specialty polymers. |

| Supramolecular Frameworks | Organic Linker (Ligand) | Formation of porous materials (e.g., MOFs) with defined pore geometry; applications in gas storage, catalysis. |

Utilization in Chemical Biology Research Tools and Probes (Synthetic Aspects)

The benzofuran scaffold is not only important in drug discovery but also in the development of chemical tools to study biological systems. Its inherent fluorescence and rigid structure make it an excellent core for the synthesis of fluorescent probes and imaging agents. nih.gov

The synthesis of such tools often requires a versatile scaffold that can be easily modified. 5-Fluoro-1-benzofuran-4-carboxylic acid is well-suited for this purpose. The carboxylic acid provides a crucial attachment point for conjugation to biomolecules like proteins or peptides, or for linking to other functional moieties. For example, a benzofuran derivative containing a reactive aldehyde group has been used as a fluorescent marker that conjugates with lysine (B10760008) residues in proteins for bioimaging applications. nih.govnih.gov Similarly, the carboxylic acid of 5-fluoro-1-benzofuran-4-carboxylic acid can be readily converted to an activated ester or amide, allowing it to be covalently attached to biological targets.

The fluorobenzofuran core itself possesses useful photophysical properties, and its fluorescence can be sensitive to the local environment, making it a potential probe for reporting on changes in polarity or binding events. nih.gov The synthesis of various benzofuran derivatives has been a major focus in medicinal chemistry, leading to the discovery of potent enzyme inhibitors and other targeted agents. mdpi.comnih.gov By leveraging established synthetic routes, 5-fluoro-1-benzofuran-4-carboxylic acid can be elaborated into more complex structures designed as specific probes for enzymes or receptors, aiding in the elucidation of biological pathways and the validation of new drug targets.

Scaffold for Fluorescent Probe Design and Synthesis

The benzofuran core, a structure composed of fused benzene (B151609) and furan rings, is a foundational element in the synthesis of highly fluorescent derivatives. nih.gov Its inherent optical properties make it an attractive scaffold for creating fluorescent probes, which are essential tools in medical imaging and biological research. nih.govnih.gov Benzofuran derivatives are noted for being "pure" blue-emitting moieties with high photoluminescence and good quantum yields. nih.gov The versatility of the 5-Fluoro-1-benzofuran-4-carboxylic acid scaffold allows for strategic chemical modifications to fine-tune these photophysical properties.

The carboxylic acid group at the 4-position and the fluorine atom at the 5-position serve as key functional handles for synthetic elaboration. The carboxylic acid can be readily converted into amides, esters, or other functional groups, enabling the conjugation of the benzofuran core to biomolecules like proteins or peptides. nih.gov This is a critical step in developing targeted fluorescent markers. For instance, conjugation to proteins can occur through reactions with amino acid residues such as lysine. nih.gov

While direct synthesis from 5-Fluoro-1-benzofuran-4-carboxylic acid is not extensively documented in public literature, the principles of fluorescent probe design strongly support its potential. By analogy, other functionalized benzofurans and the related dibenzofurans have been successfully developed into fluorescent probes. These probes, often rigid tyrosine mimics, exhibit enhanced fluorescent properties compared to naturally occurring amino acids and have been used in applications like Förster resonance energy transfer (FRET) pairs to monitor enzyme kinetics. nih.gov The strategic placement of substituents on the benzofuran ring system is crucial for modulating the fluorescence quantum yields and emission wavelengths. nih.gov The electron-withdrawing nature of the fluorine atom on the 5-Fluoro-1-benzofuran-4-carboxylic acid backbone can influence the electronic distribution within the molecule, potentially enhancing its fluorescent properties upon strategic modification.

Table 1: Potential Synthetic Modifications of 5-Fluoro-1-benzofuran-4-carboxylic acid for Fluorescent Probe Development

Chemical Tool Synthesis for Receptor Binding Studies (focused on synthesis and structure)

The 5-Fluoro-1-benzofuran-4-carboxylic acid scaffold is a valuable starting point for the synthesis of chemical tools designed for receptor binding studies. Its structural features are particularly relevant in the development of enzyme inhibitors. A notable example is the discovery and optimization of a series of benzofuran-based selective inhibitors for Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), an enzyme linked to cancer and autoimmune diseases. nih.gov

In this research, the benzofuran core was identified through high-throughput screening. Subsequent structure-activity relationship (SAR) studies revealed that the presence of a fluorine atom at the 5-position had a positive effect on the compound's potency when compared to non-substituted analogues. nih.gov The carboxylic acid at the 4-position proved to be a critical interaction point within the enzyme's binding site. nih.gov

The general synthesis of these chemical tools involves modifying the core structure. For instance, analogues can be created by reacting the carboxylic acid group to form various amides. The SAR exploration demonstrated that while converting the carboxylic acid to a methyl ester or a primary carboxamide eliminated activity, replacing it with a tetrazole moiety—a common bioisostere for carboxylic acids—led to a 2.5-fold increase in inhibitory activity. nih.gov This highlights the importance of the acidic proton and the specific geometry of the functional group at this position for effective receptor binding.

Table 2: Structure-Activity Relationship (SAR) Highlights for Benzofuran-based ERAP1 Inhibitors

The synthesis of these targeted molecules underscores the utility of 5-Fluoro-1-benzofuran-4-carboxylic acid as a foundational structure for creating potent and selective ligands for biological targets.

Computational Design of Novel Molecular Structures Utilizing the Benzofuran Core

Computational, or in silico, methods are integral to modern drug discovery and materials science, allowing for the rational design of novel molecules. The benzofuran scaffold, including 5-Fluoro-1-benzofuran-4-carboxylic acid, is frequently utilized in these computational studies to predict binding affinities, understand molecular interactions, and guide synthetic efforts. nih.govmdpi.comugm.ac.id

Beyond molecular docking, more advanced computational techniques like Molecular Dynamics (MD) simulations are used to assess the stability of the ligand-receptor complex over time. For other benzofuran-based inhibitors targeting enzymes like M. tuberculosis Polyketide Synthase 13, MD simulations have confirmed the stability of the compounds within the active site. mdpi.com These studies, along with calculations of binding energies using methods like Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA), provide a deeper understanding of the intermolecular interactions that drive binding and inhibition. mdpi.com

These in silico approaches are not limited to biological targets. Computational tools are also used to predict the photophysical properties of benzofuran derivatives for applications in materials science, such as for organic light-emitting diodes (OLEDs). nih.gov By modeling parameters like HOMO-LUMO energy gaps and transition dipole moments, researchers can screen potential structures for desired fluorescent or electronic properties before undertaking complex synthesis.

Table 3: Compound Names

Future Research Directions and Methodological Innovations

Development of Green and Sustainable Synthetic Routes for Fluorobenzofuran-4-carboxylic acids

The principles of green chemistry are increasingly pivotal in the synthesis of complex molecules. For fluorinated benzofuran-4-carboxylic acids, future efforts will focus on minimizing environmental impact by designing routes that are atom-economical, use less hazardous reagents, and reduce energy consumption.

Key areas of development include:

Catalyst-Free and Metal-Free Reactions: Moving away from heavy metal catalysts (like Palladium, Rhodium, and Copper) that are common in traditional benzofuran (B130515) synthesis is a primary goal. acs.org Research into proton quantum tunneling and unique free radical cyclization cascades represents a move toward cleaner synthetic pathways with fewer side reactions and higher yields. rsc.org

Biocatalysis and Renewable Feedstocks: The use of enzymes and whole-cell biocatalysts offers a highly selective and environmentally benign alternative for constructing the benzofuran core. Future work may explore engineered enzymes to handle fluorinated substrates. Additionally, leveraging renewable feedstocks, such as furfural (B47365) derived from plant biomass, presents a sustainable starting point for the synthesis of furan-containing compounds. researchgate.netmdpi.com

Solvent Minimization and Alternative Media: A significant focus is on replacing volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. One-pot synthesis strategies, where multiple reaction steps are performed in a single vessel, also contribute to sustainability by reducing solvent use and waste generation. acs.org

| Synthesis Strategy | Green Chemistry Principle Addressed | Potential Advantage |

| Metal-Free Catalysis | Use of less hazardous/toxic materials | Reduced metal contamination, lower cost |

| Biocatalysis | Use of renewable feedstocks, catalysis | High selectivity, mild reaction conditions |

| One-Pot Reactions | Waste prevention, atom economy | Improved efficiency, reduced solvent use |

| Water as Solvent | Safer solvents and auxiliaries | Reduced environmental impact, improved safety |

Exploration of Photo/Electro-Chemical Routes for Enhanced Selectivity

Photochemical and electrochemical methods offer unique advantages for activating molecules and driving reactions with high selectivity, often under mild conditions. nih.gov

Photochemical Synthesis: Light-induced reactions can generate highly reactive intermediates, such as aryl cations from chlorophenol derivatives, enabling the construction of the benzofuran ring system without the need for metal catalysts. nih.govresearchgate.net This approach is environmentally convenient and can be performed at room temperature. researchgate.netresearchgate.net Future research will likely explore the use of visible-light photocatalysis to access novel reactivity and expand the substrate scope for fluorinated benzofurans.

Electrochemical Synthesis: Electrochemistry provides a powerful tool for generating reactive species and controlling reaction pathways through precise control of electrode potential. gre.ac.uk Anodic oxidation can be used for decarboxylative fluorination, offering a direct method to introduce fluorine from inexpensive sources like tetrafluoroborate (B81430) salts. gre.ac.ukchemrxiv.org This avoids the need for hazardous fluorinating agents. gre.ac.uknih.gov The "cation pool" method, where a carbocation is generated electrochemically and then trapped with a fluoride (B91410) source, is a promising strategy for late-stage fluorination. nih.gov This technique is particularly valuable for radiolabeling with isotopes like ¹⁸F. nih.gov

| Method | Key Advantage | Area for Future Exploration |

| Photochemistry | Metal-free, mild conditions, high selectivity | Visible-light photocatalysis, expanded substrate scope |

| Electrochemistry | Use of safer reagents, precise reaction control | Decarboxylative fluorination, late-stage functionalization |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize synthetic chemistry by accelerating the discovery and optimization of reaction pathways. rjptonline.org

Retrosynthesis Prediction: AI-driven tools can analyze a target molecule like 5-fluoro-1-benzofuran-4-carboxylic acid and propose multiple synthetic routes by breaking it down into simpler, commercially available starting materials. researchgate.netengineering.org.cn These models learn from vast databases of known reactions to predict plausible disconnections. engineering.org.cnchemrxiv.org A key challenge is overcoming data bias, as common reactions are overrepresented in literature, which can limit the novelty of AI-generated routes. cas.org Enriching training datasets with information on rare or specialized reaction classes, such as those for heterocycle formation, can significantly improve prediction accuracy. chemrxiv.orgcas.org

Reaction Condition Optimization: ML models can predict the optimal conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a specific transformation. acs.orgbeilstein-journals.org By analyzing datasets from high-throughput experimentation, these models can identify complex relationships between reaction parameters that may not be obvious to a human chemist. beilstein-journals.org

Forward Reaction Prediction: AI can also predict the likely outcome of a reaction, including potential side products. nih.gov This is crucial for validating proposed synthetic routes and identifying potential pitfalls before committing to laboratory work. nih.gov

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

While the benzofuran scaffold is well-established, there is ongoing research to uncover new ways to synthesize and functionalize this heterocyclic system.

C-H Functionalization: Directing group-assisted C-H activation has emerged as a powerful strategy for selectively installing substituents onto the benzofuran core. nih.govchemrxiv.org For example, using an 8-aminoquinoline (B160924) (8-AQ) directing group on benzofuran-2-carboxylic acid allows for the efficient palladium-catalyzed arylation of the C3 position. nih.govchemrxiv.org Future work will likely focus on developing new directing groups and catalytic systems to functionalize other positions of the fluorinated benzofuran ring with a broader range of substituents.

Novel Cyclization Strategies: Researchers continue to develop innovative methods for constructing the benzofuran ring itself. This includes tandem reactions that combine multiple bond-forming events in a single step, such as a tandem SNAr-cyclocondensation to create highly substituted fluorinated benzofurans. nih.gov The discovery of new catalytic cycles involving metals like rhodium or nickel is also expanding the toolbox for benzofuran synthesis. acs.org

Unprecedented Transformations: The unique electronic properties conferred by the fluorine atom and carboxylic acid group in 5-fluoro-1-benzofuran-4-carboxylic acid may lead to unexpected reactivity. For instance, studies on halogenated benzofuran derivatives have shown that the position of the halogen can critically influence biological activity, suggesting that the fluorine atom's placement is a key determinant of the molecule's properties. nih.gov Exploring reactions that leverage the interplay between these functional groups could lead to the discovery of entirely new molecular scaffolds.

Expansion of its Role in Advanced Materials Science Through Molecular Engineering

The rigid, planar structure and tunable electronic properties of the benzofuran scaffold make it an attractive building block for advanced organic materials.

Organic Electronics: Benzofuran derivatives, particularly those fused with other aromatic systems like thiophene (B33073) to form molecules such as benzothieno[3,2-b]benzofuran (BTBF), are being investigated for use in organic field-effect transistors (OFETs) and other electronic devices due to their excellent charge transport properties. acs.orgmdpi.com Molecular engineering, such as the introduction of fluorine atoms, can be used to fine-tune the energy levels (HOMO/LUMO) of these materials to optimize their performance. mdpi.com

Luminogenic Materials: Certain benzofuran derivatives exhibit enhanced fluorescence emission in the solid state, a property known as aggregation-induced emission (AIE) or solid-state emission enhancement. nih.govresearchgate.net This makes them promising candidates for applications in organic light-emitting diodes (OLEDs) and solid-state lasers. The photophysical properties are highly dependent on the molecular structure and intermolecular interactions in the solid state. nih.gov The introduction of a fluorine atom could modulate these properties through effects on crystal packing and electronic structure.

| Material Application | Role of Benzofuran Core | Impact of Molecular Engineering (e.g., Fluorination) |

| Organic Electronics | π-conjugated scaffold for charge transport | Tuning of HOMO/LUMO energy levels, improving stability |

| Luminogenic Materials | Rigid core for fluorophores | Modulating emission properties and solid-state packing |

| Thermoelectrics | Organic small molecule component in composites | Altering band gap and energy levels to enhance performance |

Q & A

Q. What are the optimal synthetic routes for preparing 5-fluoro-1-benzofuran-4-carboxylic acid, and how can purity be ensured?

The synthesis of 5-fluoro-1-benzofuran-4-carboxylic acid typically involves multi-step reactions, including cyclization of substituted precursors and fluorination. Key steps may include:

- Cyclization : Using halogenated benzofuran intermediates, followed by carboxylation at the 4-position.

- Fluorination : Electrophilic fluorination agents (e.g., Selectfluor®) or nucleophilic substitution with KF in polar aprotic solvents.

- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with ethyl acetate/hexane). Purity (>95%) can be confirmed via HPLC or NMR spectroscopy .

Q. How can spectroscopic and crystallographic methods characterize the structural features of 5-fluoro-1-benzofuran-4-carboxylic acid?

- NMR Spectroscopy : and NMR confirm substitution patterns and fluorine integration. The deshielding effect of the carboxylic acid group at C4 aids in assignment .

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL (for refinement) and ORTEP-III (for visualization) resolves bond lengths and angles. Fluorine’s electron-withdrawing effect may influence planarity of the benzofuran ring .

Q. What are the stability considerations for 5-fluoro-1-benzofuran-4-carboxylic acid under varying pH and temperature conditions?

- pH Sensitivity : The carboxylic acid group protonates/deprotonates in aqueous solutions (pKa ~2–3), affecting solubility. Stability studies in buffered solutions (pH 1–10) monitored via UV-Vis spectroscopy are recommended .

- Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures. Storage at 0–6°C in inert atmospheres prevents degradation .

Advanced Research Questions

Q. How does the fluorine substituent at C5 influence the electronic and steric properties of the benzofuran core?

- Electronic Effects : Fluorine’s electronegativity increases electron deficiency at C5, enhancing reactivity toward nucleophilic substitution. Computational methods (DFT) reveal altered HOMO/LUMO distributions .

- Steric Effects : Fluorine’s small atomic radius minimizes steric hindrance, enabling functionalization at adjacent positions (e.g., C6). Comparative studies with non-fluorinated analogs show differences in reaction kinetics .

Q. What strategies resolve contradictions in biological activity data for derivatives of 5-fluoro-1-benzofuran-4-carboxylic acid?

- Structure-Activity Relationship (SAR) Analysis : Systematic modification of substituents (e.g., esterification of the carboxylic acid) and evaluation via enzyme inhibition assays.

- Meta-Analysis : Cross-referencing bioactivity data with crystallographic parameters (e.g., torsion angles affecting binding) helps explain discrepancies .

Q. How can computational modeling guide the design of 5-fluoro-1-benzofuran-4-carboxylic acid derivatives for drug discovery?

- Docking Studies : Molecular docking with target proteins (e.g., kinases) using software like AutoDock Vina identifies favorable binding poses.

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

Methodological Challenges

Q. What experimental pitfalls arise in crystallizing 5-fluoro-1-benzofuran-4-carboxylic acid, and how are they mitigated?

Q. How to optimize reaction conditions for derivatizing the 4-carboxylic acid group without compromising the benzofuran core?

- Protection/Deprotection : Use tert-butyl esters to protect the carboxylic acid during reactions (e.g., Suzuki coupling at C5).

- Mild Conditions : Employ coupling reagents (e.g., EDC/HOBt) for amide bond formation to avoid ring-opening .